N-benzyl-1-[(2,5-dimethoxyphenyl)methyl]-N-(2-hydroxyethyl)piperidine-4-carboxamide;oxalic acid
Description
N-benzyl-1-[(2,5-dimethoxyphenyl)methyl]-N-(2-hydroxyethyl)piperidine-4-carboxamide;oxalic acid is a complex organic compound that has garnered attention in various fields of scientific research This compound is characterized by its unique structure, which includes a piperidine ring substituted with benzyl, dimethoxyphenyl, and hydroxyethyl groups The presence of oxalic acid further adds to its chemical complexity
Properties
IUPAC Name |
N-benzyl-1-[(2,5-dimethoxyphenyl)methyl]-N-(2-hydroxyethyl)piperidine-4-carboxamide;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N2O4.C2H2O4/c1-29-22-8-9-23(30-2)21(16-22)18-25-12-10-20(11-13-25)24(28)26(14-15-27)17-19-6-4-3-5-7-19;3-1(4)2(5)6/h3-9,16,20,27H,10-15,17-18H2,1-2H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFVXOIDPLHZSKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CN2CCC(CC2)C(=O)N(CCO)CC3=CC=CC=C3.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34N2O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-1-[(2,5-dimethoxyphenyl)methyl]-N-(2-hydroxyethyl)piperidine-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 1,5-diaminopentane.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a base such as sodium hydride.
Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be attached through a Friedel-Crafts alkylation reaction using 2,5-dimethoxybenzyl chloride and an aluminum chloride catalyst.
Incorporation of the Hydroxyethyl Group: The hydroxyethyl group can be introduced via a nucleophilic addition reaction using ethylene oxide.
Formation of the Carboxamide: The carboxamide group can be formed through an amidation reaction using a suitable amine and carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-1-[(2,5-dimethoxyphenyl)methyl]-N-(2-hydroxyethyl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl group, to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can be performed on the carboxamide group to yield amines.
Substitution: The benzyl and dimethoxyphenyl groups can participate in electrophilic and nucleophilic substitution reactions.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to break down into its constituent parts.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Various halides and nucleophiles can be used depending on the desired substitution.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives.
Hydrolysis: Constituent parts such as benzylamine, dimethoxybenzyl alcohol, and piperidine derivatives.
Scientific Research Applications
N-benzyl-1-[(2,5-dimethoxyphenyl)methyl]-N-(2-hydroxyethyl)piperidine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including its ability to interact with various biological targets.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Biological Studies: It is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of N-benzyl-1-[(2,5-dimethoxyphenyl)methyl]-N-(2-hydroxyethyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may interact with neurotransmitter receptors, while in material science, it may influence the properties of polymers or other materials.
Comparison with Similar Compounds
Similar Compounds
N-benzyl-1-[(2,5-dimethoxyphenyl)methyl]piperidine-4-carboxamide: Lacks the hydroxyethyl group.
N-benzyl-1-[(2,5-dimethoxyphenyl)methyl]-N-methylpiperidine-4-carboxamide: Contains a methyl group instead of the hydroxyethyl group.
N-benzyl-1-[(2,5-dimethoxyphenyl)methyl]-N-(2-chloroethyl)piperidine-4-carboxamide: Contains a chloroethyl group instead of the hydroxyethyl group.
Uniqueness
The presence of the hydroxyethyl group in N-benzyl-1-[(2,5-dimethoxyphenyl)methyl]-N-(2-hydroxyethyl)piperidine-4-carboxamide imparts unique properties, such as increased solubility and potential for hydrogen bonding. This can influence its reactivity and interactions with biological targets, making it distinct from similar compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
